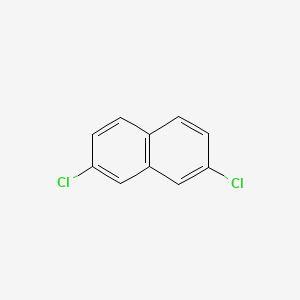

2,7-Dichloronaphthalene

Description

The exact mass of the compound 2,7-Dichloronaphthalene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.20e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,7-Dichloronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dichloronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBQZSYTSNYEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062247 | |

| Record name | 2,7-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-77-8 | |

| Record name | 2,7-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 2,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-DICHLORONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history and discovery of dichloronaphthalenes

An In-depth Technical Guide to the History and Discovery of Dichloronaphthalenes

Abstract

Dichloronaphthalenes (DCNs) are a subgroup of polychlorinated naphthalenes (PCNs), synthetic aromatic compounds that saw widespread industrial use throughout the 20th century. Their history is a compelling narrative of chemical innovation driven by industrial need, followed by a gradual understanding of their profound environmental persistence and toxicity. This guide provides a technical exploration of the discovery, synthesis, and historical application of dichloronaphthalenes, tracing their journey from valuable industrial materials to regulated environmental pollutants. We will examine the fundamental chemistry of their synthesis, the properties of their various isomers, and the toxicological concerns that led to the cessation of their large-scale production.

The Genesis of Chlorinated Naphthalenes: From Coal Tar to Industrial Workhorse

The story of dichloronaphthalenes begins with their parent compound, naphthalene (C₁₀H₈). First isolated from coal tar in 1819 by John Kidd, naphthalene provided a versatile and abundant aromatic scaffold for chemical synthesis.[1] The industrial revolution created immense demand for robust, insulating, and flame-retardant materials. This demand spurred chemists to explore modifications of the stable naphthalene structure.

The chlorination of naphthalene was found to produce compounds with highly desirable properties. The industrial production of polychlorinated naphthalenes (PCNs), which includes the dichlorinated congeners, began around 1910 in both Europe and the United States.[2] These mixtures, sold under trade names like Halowax (U.S.) and Nibren waxes (Germany), ranged from oils to waxy solids depending on the degree of chlorination.[2] Their high stability, dielectric properties, and resistance to fire, water, and biological degradation made them ideal for a variety of applications.[3]

Key historical applications included:

-

Electrical Insulation: As dielectrics in capacitors and for insulating electrical wires and cables.[4][5]

-

Wood Preservation: To protect wood from insects, molds, and fungi.[3]

-

Additives: As additives in engine oils and cutting oils.[3][4]

-

Waterproofing: For impregnating paper and textiles.[3]

Production peaked between the 1930s and 1950s but began to decline in the 1970s as evidence of their environmental persistence and toxicity mounted, drawing parallels to the issues associated with polychlorinated biphenyls (PCBs).[6]

The Chemistry of Synthesis: Taming Naphthalene's Reactivity

The synthesis of dichloronaphthalenes is fundamentally an exercise in electrophilic aromatic substitution on the naphthalene ring. Naphthalene is more reactive than benzene, and substitution patterns are dictated by the stability of the intermediate carbocation (the sigma complex).

Electrophilic Aromatic Substitution on Naphthalene

The naphthalene ring has two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The initial substitution strongly favors the α-position because the intermediate sigma complex is better stabilized through resonance, delocalizing the positive charge over both rings.[7] This kinetic preference is a cornerstone of naphthalene chemistry.

Caption: Workflow for industrial production of polychlorinated naphthalenes.

Experimental Protocol: Generalized Direct Chlorination

-

Objective: To synthesize a mixture of chlorinated naphthalenes via direct electrophilic substitution.

-

Reagents:

-

Naphthalene (C₁₀H₈)

-

Chlorine Gas (Cl₂)

-

Anhydrous Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃) as a Lewis acid catalyst.

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) for neutralization.

-

Activated Clay for purification.

-

-

Procedure:

-

Charge a reaction vessel with molten naphthalene, heated to just above its melting point (approx. 80-90°C).

-

Add a catalytic amount of anhydrous ferric chloride to the molten naphthalene.

-

Bubble dry chlorine gas through the molten mixture. The reaction is exothermic and requires careful temperature control. The degree of chlorination is controlled by the reaction time and the amount of chlorine introduced.

-

Upon completion, the crude product is a mixture of various PCN congeners, unreacted naphthalene, and dissolved hydrogen chloride (HCl) gas.

-

The crude mixture is treated with an alkaline solution, such as soda ash or caustic soda, to neutralize the residual HCl and catalyst. [3] 6. The neutralized product is then subjected to fractional distillation under reduced pressure to separate the different chlorinated fractions (e.g., monochloro-, dichloro-, trichloronaphthalenes). [3] 7. Further purification is achieved by treating the desired fraction with activated clay to remove colored impurities and byproducts. [3] This process inherently lacks selectivity, which is why commercial PCN products were always complex mixtures of isomers.

-

The Ten Isomers of Dichloronaphthalene

The substitution of two chlorine atoms onto the eight available positions of the naphthalene ring results in ten possible structural isomers. Each isomer possesses unique physical and chemical properties, although these were difficult to distinguish with the analytical technology available during the peak production era. Modern analytical standards for these compounds are often prepared via specific, multi-step syntheses to ensure isomeric purity. [8][9]

| Isomer Name | CAS Number |

|---|---|

| 1,2-Dichloronaphthalene | 2050-69-3 [2] |

| 1,3-Dichloronaphthalene | 2198-75-6 [10] |

| 1,4-Dichloronaphthalene | 1825-31-6 [11] |

| 1,5-Dichloronaphthalene | 1825-30-5 [2] |

| 1,6-Dichloronaphthalene | 2050-72-8 [2] |

| 1,7-Dichloronaphthalene | 2050-73-9 [2] |

| 1,8-Dichloronaphthalene | 2050-74-0 [2] |

| 2,3-Dichloronaphthalene | 2050-75-1 [12] |

| 2,6-Dichloronaphthalene | 2065-70-5 |

| 2,7-Dichloronaphthalene | 2198-77-8 |

Table 1: The ten structural isomers of dichloronaphthalene and their corresponding CAS numbers.

Unveiling the Hazard: Toxicity and Environmental Fate

The very properties that made PCNs industrially valuable—their chemical stability and resistance to degradation—are also the source of their environmental hazard.

Occupational Health Crises

As early as the 1930s, about 20 years after commercial production began, severe health effects were reported in workers exposed to PCNs. [2]These included chloracne (a severe skin rash) and serious liver disease, which in some cases led to fatalities. [2][5]These incidents provided the first clear evidence of the toxicity of this class of compounds. In the agricultural sector, incidents of bovine hyperkeratosis (a severe skin and liver disease in cattle) in the 1940s and 1950s were traced back to feed contaminated with lubricants containing chlorinated naphthalenes. [13]

Environmental Persistence and Bioaccumulation

Similar to PCBs, PCNs are lipophilic (fat-soluble) and adsorb strongly to soil and sediments. [5]Their low water solubility and high stability mean they persist in the environment for long periods. [5]This persistence allows them to enter the food chain and bioaccumulate, with concentrations increasing at higher trophic levels. The degree of bioaccumulation generally increases with the degree of chlorination. [5] Concerns over PCNs as widespread global pollutants grew in the 1970s. [6]Today, the major sources of PCNs in the environment are not from primary production (which has largely ceased) but from the disposal of old equipment containing these chemicals and as unintentional byproducts of waste incineration and some metal refining processes. [5][6]In 2013, di- through octa-chlorinated naphthalenes were proposed for listing under the Stockholm Convention on Persistent Organic Pollutants, cementing their status as chemicals of global concern. [2]

Conclusion

The history of dichloronaphthalenes is a microcosm of the 20th-century chemical industry. It reflects a period of rapid innovation where novel materials were synthesized to meet pressing industrial needs, leading to significant technological advancement. However, it also serves as a cautionary tale, highlighting a pattern where the long-term environmental and health consequences of a product were not fully understood until decades after its widespread adoption. The journey from celebrated problem-solver to regulated pollutant underscores the critical importance of rigorous toxicological and environmental impact assessments in the development of new chemical entities. The study of DCNs has now shifted from production and application to environmental monitoring, remediation, and understanding their long-term effects on ecosystems and human health.

References

- Friedel-Crafts reaction of naphthalene. Filo.

- Application Notes and Protocols: Friedel-Crafts Acylation of Naphthalene with Ethyl 5-Chloro-5-oxovaler

- Friedel Crafts Reaction.

- Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes.

- Polychlorinated Naphthalenes.

- Polychlorinated Naphthalenes. Australian Industrial Chemicals Introduction Scheme (AICIS).

- The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Environmental Hazard Assessment Report: Chlorinated Naphthalenes. U.S. Environmental Protection Agency.

- (PDF) Polychlorinated Naphthalenes (PCNs).

- Polychlorin

- Polychlorin

- 1,4-Dichloronaphthalene | C10H6Cl2 | CID 15769. PubChem - NIH.

- 1,4-DICHLORONAPHTHALENE synthesis. ChemicalBook.

- 2,3-Dichloronaphthalene | C10H6Cl2 | CID 16312. PubChem - NIH.

- 1,3-Dichloronaphthalene | C10H6Cl2 | CID 16618. PubChem - NIH.

- Naphthalene, dichloro-. U.S. Environmental Protection Agency.

- 1,8-DICHLORONAPHTHALENE AldrichCPR. Sigma-Aldrich.

- CAS 1825-31-6: 1,4-dichloronaphthalene. CymitQuimica.

- This Week in Chemical History. American Chemical Society.

- NAPHTHALENE AND PARADICHLOROBENZENE. AccessMedicine.

- Naphthalene, 1-chloromethyl-. Organic Syntheses Procedure.

- 1,3-Dichloronaphthalene. CAS Common Chemistry.

- 1,8-Dichloronaphthalene. Synchem.

- Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes.

- A Critical Review of Naphthalene Sources and Exposures Relevant to Indoor and Outdoor Air. PubMed Central.

- Dichloromethane in the environment.

- Review of EQS for Naphthalene. CIRCABC.

-

(PDF) Ways of Synthesizing Dichloro--[14][14]Paracyclophane: A Review. ResearchGate.

- 2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole. Organic Syntheses Procedure.

Sources

- 1. acs.org [acs.org]

- 2. Polychlorinated naphthalene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Polychlorinated Naphthalenes - The Lake Simcoe Region Conservation Authority [lsrca.on.ca]

- 5. Polychlorinated naphthalenes - Coastal Wiki [coastalwiki.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 8. 1,8-DICHLORONAPHTHALENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. synchem.de [synchem.de]

- 10. 1,3-Dichloronaphthalene | C10H6Cl2 | CID 16618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,4-Dichloronaphthalene | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,3-Dichloronaphthalene | C10H6Cl2 | CID 16312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Physicochemical Properties of 2,7-Dichloronaphthalene

This guide provides a comprehensive overview of 2,7-Dichloronaphthalene, a key halogenated aromatic hydrocarbon. Intended for researchers, scientists, and professionals in drug development, this document details its synthesis, purification, and core physicochemical properties, underpinned by established scientific principles and validated analytical techniques.

Introduction: The Significance of 2,7-Dichloronaphthalene

2,7-Dichloronaphthalene (C₁₀H₆Cl₂) is a crystalline solid belonging to the family of dichlorinated naphthalenes.[1][2] Its rigid, planar structure and the specific positioning of the chloro-substituents impart unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex organic molecules. Its applications span from the development of novel organic electronic materials to its use as a starting material in the synthesis of specialized dyes and agrochemicals. Understanding its synthesis and properties is therefore crucial for its effective utilization in these and other emerging fields.

Synthesis of 2,7-Dichloronaphthalene: Strategic Approaches and Mechanistic Insights

The regioselective introduction of two chlorine atoms onto the naphthalene core at the 2 and 7 positions requires a strategic synthetic approach. Direct chlorination of naphthalene often leads to a mixture of isomers, making the isolation of the desired 2,7-isomer challenging.[3] Therefore, more controlled, multi-step syntheses commencing from appropriately substituted naphthalene precursors are generally preferred. Two principal and reliable routes are detailed below.

Synthesis via the Sandmeyer Reaction from 2,7-Diaminonaphthalene

The Sandmeyer reaction provides a robust and widely applicable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5] This approach offers high yields and specificity, making it a preferred method for the synthesis of 2,7-Dichloronaphthalene.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of 2,7-Dichloronaphthalene via the Sandmeyer reaction.

Causality Behind Experimental Choices:

-

Diazotization at Low Temperature: The initial step involves the conversion of the amino groups of 2,7-diaminonaphthalene into diazonium salts using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This reaction is conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt intermediate.[6]

-

Copper(I) Chloride Catalyst: Copper(I) chloride is the classical and most effective catalyst for the Sandmeyer chlorination. The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then abstracts a chlorine atom from the copper(II) chloride to yield the final product and regenerate the copper(I) catalyst.

Synthesis from 2,7-Dihydroxynaphthalene

An alternative and equally viable route involves the conversion of the hydroxyl groups of 2,7-dihydroxynaphthalene into chlorides. This transformation can be achieved using various chlorinating agents.

Conceptual Workflow:

Figure 2: Conceptual workflow for the synthesis of 2,7-Dichloronaphthalene from 2,7-dihydroxynaphthalene.

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective for the conversion of phenolic hydroxyl groups to chlorides. The choice between these reagents often depends on the desired reaction conditions and the ease of byproduct removal.

-

Reaction Conditions: These reactions are typically carried out under anhydrous conditions and may require heating to proceed at a reasonable rate. The mechanism involves the formation of a phosphate or phosphonate ester intermediate, which is subsequently displaced by a chloride ion.

Physicochemical Properties of 2,7-Dichloronaphthalene

A thorough understanding of the physicochemical properties of 2,7-Dichloronaphthalene is essential for its handling, purification, and application in further synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂ | [2] |

| Molecular Weight | 197.06 g/mol | [2] |

| CAS Number | 2198-77-8 | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 112-114 °C | Not explicitly cited |

| Boiling Point | ~305 °C (estimated) | Not explicitly cited |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, benzene, and toluene. | Not explicitly cited |

Analytical Characterization

The identity and purity of synthesized 2,7-Dichloronaphthalene are confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,7-Dichloronaphthalene is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the symmetry of the molecule, the protons at positions 1 and 8, 3 and 6, and 4 and 5 will be chemically equivalent, respectively. The expected splitting pattern would be a doublet for H-4/H-5, a doublet of doublets for H-3/H-6, and a singlet-like signal for H-1/H-8.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms. For 2,7-Dichloronaphthalene, five distinct signals are expected in the aromatic region, corresponding to the five sets of chemically non-equivalent carbon atoms.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 2,7-Dichloronaphthalene will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups and aromatic skeleton. Key expected peaks include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic ring): ~1600-1450 cm⁻¹

-

C-Cl stretching: ~850-550 cm⁻¹

-

Out-of-plane C-H bending: These bands in the 900-675 cm⁻¹ region are often diagnostic for the substitution pattern of the aromatic ring.[7]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for both the separation and identification of 2,7-Dichloronaphthalene.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z 196. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed, with an M+2 peak (at m/z 198) that is approximately 65% of the intensity of the M⁺ peak, and an M+4 peak (at m/z 200) of lower intensity.[2]

-

Fragmentation Pattern: Common fragmentation pathways for chlorinated aromatic compounds involve the loss of chlorine atoms and/or HCl. Key fragment ions for 2,7-Dichloronaphthalene would be expected at m/z 161 (loss of Cl) and m/z 126 (loss of both Cl atoms).[2][8]

Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis and purification of 2,7-Dichloronaphthalene. Note: These procedures should only be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2,7-Dichloronaphthalene from 2,7-Diaminonaphthalene (Sandmeyer Reaction)

This protocol is adapted from established Sandmeyer reaction procedures.[6]

Step-by-Step Methodology:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,7-diaminonaphthalene in a suitable volume of aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the bis(diazonium) salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Evolution of nitrogen gas should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.

-

Workup and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer sequentially with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude 2,7-Dichloronaphthalene.[9]

Step-by-Step Methodology:

-

Solvent Selection: A suitable solvent for recrystallization is one in which 2,7-Dichloronaphthalene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, hexane, or a mixed solvent system such as ethanol/water or hexane/acetone.[10]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be placed in an ice bath after initial crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Safety and Handling

2,7-Dichloronaphthalene should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16619, 2,7-Dichloronaphthalene. Retrieved from [Link]

-

Wikipedia. (2023, December 15). Sandmeyer reaction. Retrieved from [Link]

-

Tang, S., et al. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. Environmental Science & Technology, 53(11), 6278-6286. Retrieved from [Link]

-

Ottokemi. (n.d.). 2,7-Naphthalenediol, 97%. Retrieved from [Link]

-

Justia Patents. (1975). Process for manufacturing diaminonaphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of (pin)B-B(dan). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 2,7-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of chlorinated naphthalenes.

-

University of California, Davis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1973). Naphthalene dichloride and its derivatives. Part III. trans-1,2-Dichloro-1,2-dihydronaphthalene and a new naphthalene tetrachloride, r-1,c-2,c-3,t-4-tetrachlorotetralin. Retrieved from [Link]

-

University of the West Indies. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Diyala. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16619, 2,7-Dichloronaphthalene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,7-dimethylnaphthalene. Retrieved from [Link]

-

Journal of the Iranian Chemical Society. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

De La Salle University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

AIChE Journal. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,7-dichloronaphthalene (C10H6Cl2). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

SlideShare. (2018, May 1). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Retrieved from [Link]

-

Journal of the Korean Chemical Society. (2007). One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,7-Dichloronaphthalene | C10H6Cl2 | CID 16619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,7-Naphthalenediol for synthesis 582-17-2 [merckmillipore.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. whitman.edu [whitman.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to 2,7-Dichloronaphthalene for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,7-Dichloronaphthalene, a key chemical intermediate. Intended for professionals in research and drug development, this document delves into its fundamental properties, synthesis, purification, and analytical characterization. Furthermore, it explores the potential of this molecule as a versatile building block in medicinal chemistry, grounded in the established significance of the naphthalene scaffold in contemporary drug discovery.

Section 1: Core Identifiers and Physicochemical Properties

A thorough understanding of a compound's fundamental identifiers and properties is paramount for its effective use in a research and development setting. This section outlines the key descriptors for 2,7-Dichloronaphthalene.

Chemical Identity

The unique identifiers for 2,7-Dichloronaphthalene are crucial for accurate documentation, procurement, and regulatory compliance.

| Identifier | Value |

| CAS Registry Number | 2198-77-8[1] |

| IUPAC Name | 2,7-dichloronaphthalene[2] |

| Chemical Formula | C₁₀H₆Cl₂[1][3] |

| Molecular Weight | 197.06 g/mol [3] |

| InChI | InChI=1S/C10H6Cl2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H[1] |

| InChIKey | DWBQZSYTSNYEEJ-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)Cl)Cl[4] |

Physicochemical Characteristics

The physical and chemical properties of 2,7-Dichloronaphthalene dictate its behavior in various solvents and reaction conditions, informing its handling, storage, and application in synthesis.

| Property | Value/Description |

| Appearance | White to off-white powder |

| Solubility | Low solubility in water.[5] More soluble in organic solvents such as chloroform, benzene, and toluene.[5] |

| Storage | Store at 2°C - 8°C in a dry, cool, and well-ventilated place.[3] |

Section 2: Synthesis and Purification of 2,7-Dichloronaphthalene

The reliable synthesis and effective purification of 2,7-Dichloronaphthalene are critical for obtaining high-purity material suitable for downstream applications, particularly in the synthesis of pharmaceutical intermediates.

Synthetic Pathway: From Naphthalene-2,7-disulfonic Acid

A plausible and scalable synthetic route to 2,7-Dichloronaphthalene involves the conversion of naphthalene-2,7-disulfonic acid or its derivatives. This method provides a direct pathway to the desired halogenated naphthalene from readily available starting materials.[6]

The overall transformation can be visualized as follows:

Caption: Synthetic workflow for 2,7-Dichloronaphthalene.

Detailed Experimental Protocol: A Hypothetical Approach

This protocol is a scientifically informed projection based on established chemical principles for the synthesis of analogous compounds.

Step 1: Synthesis of Naphthalene-2,7-disulfonic acid

-

In a reaction vessel equipped with a stirrer and a heating mantle, carefully add concentrated sulfuric acid to naphthalene.

-

Heat the mixture to the appropriate temperature to facilitate the disulfonation reaction. The reaction progress can be monitored by techniques such as HPLC.

-

Upon completion, the reaction mixture is cooled, and the product, naphthalene-2,7-disulfonic acid, is isolated.[7][8]

Step 2: Conversion to Naphthalene-2,7-disulfonyl chloride

-

The dried naphthalene-2,7-disulfonic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

The reaction is typically performed in an inert solvent under reflux conditions.

-

After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude naphthalene-2,7-disulfonyl chloride.

Step 3: Synthesis of 2,7-Dichloronaphthalene

-

The crude naphthalene-2,7-disulfonyl chloride is subjected to a dechlorosulfonation reaction. This can be achieved by heating the compound, often in the presence of a radical initiator like benzoyl peroxide.[6]

-

The reaction leads to the elimination of sulfur dioxide and the formation of 2,7-Dichloronaphthalene.[6]

-

The crude product is then isolated for purification.

Purification Protocol: Isomer Separation by Crystallization

The synthesis of dichloronaphthalenes often results in a mixture of isomers.[9] Purification to isolate the desired 2,7-isomer is crucial. Crystallization is a powerful technique for this purpose, leveraging the differences in solubility of the isomers in a given solvent or solvent mixture.[10]

Step 1: Solvent Selection

-

The choice of solvent is critical for effective separation. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

-

Commonly used solvent systems for the recrystallization of naphthalene derivatives include ethanol, hexane/ethyl acetate, and methanol/water mixtures.[11][12][13]

Step 2: Recrystallization Procedure

-

Dissolve the crude 2,7-Dichloronaphthalene in a minimal amount of a suitable hot solvent.

-

If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 3: Analytical Characterization

To ensure the identity and purity of the synthesized 2,7-Dichloronaphthalene, a combination of analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like dichloronaphthalenes. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a unique mass spectrum for each component, allowing for its definitive identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable tool for assessing the purity of 2,7-Dichloronaphthalene and for monitoring the progress of its synthesis. A suitable HPLC method can effectively separate the 2,7-isomer from other dichloronaphthalene isomers and unreacted starting materials.

Section 4: Applications in Drug Discovery and Development

The naphthalene scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[14][15] These include antibacterial, antifungal, and anti-inflammatory agents.[14][15]

2,7-Dichloronaphthalene as a Versatile Building Block

The two chlorine atoms on the 2,7-Dichloronaphthalene ring provide reactive handles for further chemical modifications. These chlorine atoms can be displaced through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce a diverse array of substituents. This allows for the systematic exploration of the chemical space around the naphthalene core to optimize biological activity and pharmacokinetic properties.

Caption: Potential synthetic diversification of 2,7-Dichloronaphthalene.

Historical Context and Future Potential

Historically, 2,7-Dichloronaphthalene has been utilized as an insecticide and acaricide.[3] While its use in these applications has diminished due to environmental concerns, its rigid, planar structure and the potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents. The naphthalene core is known to interact with various biological targets, and the 2,7-substitution pattern offers a unique geometry for designing molecules with specific binding properties.[16] For instance, di-substituted naphthalenes can be explored as scaffolds for enzyme inhibitors or receptor antagonists.

Section 5: Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 2,7-Dichloronaphthalene.

-

Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled. Chronic exposure may have carcinogenic potential.[3]

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

Section 6: Conclusion

2,7-Dichloronaphthalene is a valuable chemical entity with well-defined properties and a clear potential for application in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its identifiers, synthesis, purification, and analytical characterization. For drug development professionals, 2,7-Dichloronaphthalene represents a promising and versatile building block, offering a rigid scaffold that can be readily functionalized to explore new avenues for therapeutic intervention.

References

-

Chen, S. et al. (2019). Electrophilic Chlorination of Naphthalene in Combustion Flue Gas. PubMed. [Link]

- Google Patents.

-

NIST. Naphthalene, 2,7-dichloro-. NIST WebBook. [Link]

-

PubChem. 2,7-Dichloronaphthalene. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

PubChem. 2,7-Dichloro-naphthalene. [Link]

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. ResearchGate. [Link]

-

The Role of 2,7-Dihydroxynaphthalene in Organic Synthesis and Material Science. LinkedIn. [Link]

- Google Patents.

-

Reddit. Recrystallization with two solvents. [Link]

-

YouTube. Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]

-

Yadav, S. et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Google Patents. Method for synthesizing 2, 7-dihydroxynaphthalene.

-

Al-Suwaidan, I. A. et al. (2018). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules. [Link]

-

Reddit. Go-to recrystallization solvent mixtures. [Link]

-

Reddit. Separation of diastereomers by crystallization with seeding. [Link]

-

Filo. How many positional isomers are possible for dichloronaphthalene?. [Link]

- Google Patents. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid.

-

PubChem. 2,7-Naphthalenedisulfonic acid. [Link]

-

PubChem. 1,7-Dichloronaphthalene. [Link]

-

MDPI. Designing Next-Generation Drug-like Molecules for Medicinal Applications. [Link]

- Google Patents.

- Google Patents. Preparation method of 2, 7-naphthalene disulfonic acid.

-

Zhang, Y. et al. (2022). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. Polymers. [Link]

-

YouTube. Recrystallization of Naphthalene from a Mixed Solvent. [Link]

Sources

- 1. Naphthalene, 2,7-dichloro- [webbook.nist.gov]

- 2. 2,7-Dichloronaphthalene | C10H6Cl2 | CID 16619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. SID 104045842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,7-Dichloronaphthalene | 2198-77-8 | Benchchem [benchchem.com]

- 6. Naphthalene-2,7-disulfonyl Dichloride CAS 19551-16-7 [benchchem.com]

- 7. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN112457222A - Preparation method of 2, 7-naphthalene disulfonic acid - Google Patents [patents.google.com]

- 9. How many positional isomers are possible for dichloronaphthalene? | Filo [askfilo.com]

- 10. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. reddit.com [reddit.com]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2,7-Dichloronaphthalene

Foreword: Unveiling the Molecular Architecture of 2,7-Dichloronaphthalene through Spectroscopy

Molecular Structure and Symmetry Considerations

Before delving into the spectroscopic data, a foundational understanding of the molecular structure of 2,7-Dichloronaphthalene is essential. The molecule consists of a naphthalene core with two chlorine atoms substituted at positions 2 and 7. This substitution pattern imparts a C2h symmetry to the molecule. This symmetry is a critical factor in interpreting the NMR spectra, as it dictates the number of unique carbon and proton environments.

Molecular Details for 2,7-Dichloronaphthalene

| Property | Value |

| Molecular Formula | C₁₀H₆Cl₂ |

| Molecular Weight | 197.06 g/mol [1] |

| IUPAC Name | 2,7-dichloronaphthalene[1] |

graph "2_7_Dichloronaphthalene" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [fontsize=10];C1 [label="C", pos="0,1!"]; C2 [label="C-Cl", pos="1,0.5!"]; C3 [label="C", pos="1,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-1,-0.5!"]; C6 [label="C", pos="-1,0.5!"]; C7 [label="C-Cl", pos="-2,1!"]; C8 [label="C", pos="-2,-1!"]; C9 [label="C", pos="-0.5,1.5!"]; C10 [label="C", pos="-0.5,-1.5!"]; H1 [label="H", pos="0,1.5!"]; H3 [label="H", pos="1.5,-0.5!"]; H4 [label="H", pos="0,-1.5!"]; H5 [label="H", pos="-1.5,-0.5!"]; H6 [label="H", pos="-1.5,0.5!"]; H8 [label="H", pos="-2.5,-1!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C10; C10 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C5; C9 -- C1; C9 -- C7;

C1 -- H1; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; C8 -- H8;

}

Caption: Molecular structure of 2,7-Dichloronaphthalene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environments

Proton NMR spectroscopy provides invaluable information about the electronic environment of the hydrogen atoms in a molecule. The symmetry of 2,7-Dichloronaphthalene simplifies its ¹H NMR spectrum, resulting in three distinct signals for the six aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of 2,7-Dichloronaphthalene would involve:

-

Sample Preparation: Dissolve 5-10 mg of 2,7-Dichloronaphthalene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Interpretation of the ¹H NMR Spectrum

Due to the C2h symmetry, the six aromatic protons are chemically equivalent in pairs, leading to three distinct signals.

-

H1 and H8: These protons are ortho to a chlorine atom and are expected to be the most downfield due to the deshielding effect of the electronegative chlorine.

-

H3 and H6: These protons are meta to a chlorine atom.

-

H4 and H5: These protons are the furthest from the chlorine atoms.

The expected splitting pattern for each signal is a doublet of doublets, arising from coupling to the neighboring protons.

Caption: Predicted ¹H-¹H coupling in 2,7-Dichloronaphthalene.

Predicted ¹H NMR Data for 2,7-Dichloronaphthalene

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1, H8 | ~7.7 | dd | J(ortho) ≈ 8.5, J(meta) ≈ 2.0 |

| H3, H6 | ~7.4 | dd | J(ortho) ≈ 8.5, J(meta) ≈ 2.0 |

| H4, H5 | ~7.8 | d | J(ortho) ≈ 8.5 |

Note: These are predicted values based on empirical data for similar compounds. Actual experimental values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a detailed map of the carbon framework of a molecule. The symmetry of 2,7-Dichloronaphthalene reduces the number of unique carbon signals to five.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe is used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

Interpretation of the ¹³C NMR Spectrum

The ten carbon atoms of 2,7-Dichloronaphthalene give rise to five distinct signals in the proton-decoupled ¹³C NMR spectrum.

-

C2 and C7: These carbons are directly attached to the electronegative chlorine atoms and will therefore be the most deshielded, appearing at the highest chemical shift.

-

C4a and C8a (bridgehead carbons): These carbons are quaternary and typically show weaker signals.

-

C1 and C3, C6 and C8: These pairs of carbons will have distinct chemical shifts based on their proximity to the chlorine substituents.

-

C4 and C5: This pair of carbons is the furthest from the chlorine atoms.

A reference to the ¹³C NMR spectrum of 2,7-Dichloronaphthalene can be found in the work of L. Ernst in the Journal of Magnetic Resonance, volume 20, page 544 (1975)[1].

Expected ¹³C NMR Chemical Shifts for 2,7-Dichloronaphthalene

| Carbon | Expected Chemical Shift (ppm) |

| C2, C7 | ~132-134 |

| C4a, C8a | ~130-132 |

| C1, C8 | ~128-130 |

| C3, C6 | ~127-129 |

| C4, C5 | ~125-127 |

Note: These are approximate ranges based on known substituent effects on naphthalene systems.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and inducing fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum of 2,7-Dichloronaphthalene will exhibit several key features:

-

Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of two chlorine atoms, this cluster will show a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in an M⁺ peak at m/z 196 (containing two ³⁵Cl atoms), an M+2 peak at m/z 198 (containing one ³⁵Cl and one ³⁷Cl), and an M+4 peak at m/z 200 (containing two ³⁷Cl atoms). The expected intensity ratio of these peaks is approximately 9:6:1.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for halogenated aromatic compounds include the loss of a chlorine radical followed by the loss of another chlorine radical or HCl.

Key Fragments in the Mass Spectrum of 2,7-Dichloronaphthalene

| m/z | Ion | Description |

| 196, 198, 200 | [C₁₀H₆Cl₂]⁺ | Molecular ion cluster |

| 161, 163 | [C₁₀H₆Cl]⁺ | Loss of a chlorine radical |

| 126 | [C₁₀H₆]⁺ | Loss of two chlorine radicals |

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an attenuated total reflectance (ATR) accessory) or dissolved in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The instrument records the interference pattern of the infrared beam after it has passed through the sample.

-

Processing: A Fourier transform is applied to the interferogram to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of 2,7-Dichloronaphthalene will be characterized by several key absorption bands:

-

Aromatic C-H Stretching: Weak to medium bands in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

-

Out-of-Plane C-H Bending: The substitution pattern on the aromatic ring influences the position of these strong bands in the 900-675 cm⁻¹ region.

Characteristic IR Absorption Bands for 2,7-Dichloronaphthalene

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1450 | Aromatic C=C Stretch |

| 800-600 | C-Cl Stretch |

| 900-675 | Out-of-Plane C-H Bending |

Conclusion: A Synergistic Approach to Structural Elucidation

The interpretation of spectroscopic data is a deductive process that relies on the synergistic application of multiple analytical techniques. For 2,7-Dichloronaphthalene, ¹H and ¹³C NMR spectroscopy reveal the symmetry and electronic environment of the proton and carbon skeletons. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. Infrared spectroscopy identifies the key functional groups and vibrational characteristics. By integrating the information from these distinct yet complementary techniques, a comprehensive and unambiguous structural elucidation of 2,7-Dichloronaphthalene can be achieved. This guide serves as a framework for applying these principles to your own analytical challenges, fostering a deeper understanding of the relationship between molecular structure and spectroscopic data.

References

-

PubChem. (n.d.). 2,7-Dichloronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Preamble: Situating 2,7-Dichloronaphthalene in Modern Chemistry

An In-depth Technical Guide to 2,7-Dichloronaphthalene: Structure, Properties, Synthesis, and Analysis

2,7-Dichloronaphthalene is a chlorinated aromatic hydrocarbon belonging to the family of polychlorinated naphthalenes (PCNs). Its rigid, planar structure, derived from the fusion of two benzene rings, and the specific placement of its chlorine substituents, bestow upon it a unique combination of chemical stability, lipophilicity, and reactivity. While historically used in applications such as insecticides and acaricides, its primary relevance in contemporary research and development lies in its role as a versatile chemical intermediate and as a significant environmental marker for persistent organic pollutants (POPs).[1]

This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of the core technical details of 2,7-Dichloronaphthalene. We will move beyond simple data recitation to explore the causal relationships between its structure and its observable properties, offering field-proven insights into its analysis, synthesis, and handling.

Molecular and Chemical Identity

The fundamental identity of a chemical compound is defined by its structure and internationally recognized identifiers. 2,7-Dichloronaphthalene is unambiguously identified by the following parameters.

-

IUPAC Name : 2,7-dichloronaphthalene[2]

These primary identifiers are supplemented by structural descriptors used in cheminformatics and computational chemistry databases.

| Descriptor | Value | Source |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)Cl)Cl | [2] |

| InChI | InChI=1S/C10H6Cl2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | [2][3] |

| InChIKey | DWBQZSYTSNYEEJ-UHFFFAOYSA-N | [2][3] |

| Synonyms | Naphthalene, 2,7-dichloro-; PCN 12; NSC 112382 | [2] |

The molecular structure, characterized by a C2h symmetry axis, is depicted below. This symmetry is a critical determinant of its spectroscopic properties.

Caption: Proposed two-step synthesis of 2,7-Dichloronaphthalene.

Experimental Protocol: Double Sandmeyer Reaction

This protocol details the conversion of 2,7-naphthalenediamine to 2,7-dichloronaphthalene.

Causality Statement: The Sandmeyer reaction is employed because it provides excellent regiochemical control. The amino groups are converted into diazonium salts, which are excellent leaving groups (N₂) and can be selectively replaced by chlorine atoms using a copper(I) chloride catalyst. [4] Reagents and Equipment:

-

2,7-Naphthalenediamine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Chloride (CuCl)

-

Deionized water

-

Ice

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Round-bottom flask, beaker, magnetic stirrer, dropping funnel, condenser

-

Heating mantle, ice bath

-

Rotary evaporator

Step-by-Step Methodology:

-

Diazotization (Formation of the Bis-Diazonium Salt):

-

In a large beaker, dissolve 2,7-naphthalenediamine in concentrated HCl and water. The acid is crucial for forming the amine salt, which is soluble and ready for diazotization.

-

Cool the solution to 0-5 °C in an ice-salt bath. This low temperature is critical to prevent the highly unstable diazonium salt from prematurely decomposing to form unwanted phenol byproducts. [5] * Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while stirring vigorously. The NaNO₂ reacts with HCl in situ to form nitrous acid (HNO₂), the diazotizing agent. Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting solution for an additional 20-30 minutes in the cold bath to ensure complete formation of the bis-diazonium salt.

-

-

Sandmeyer Reaction (Halogen Substitution):

-

In a separate large flask, prepare a solution of copper(I) chloride in concentrated HCl. The CuCl acts as the catalyst, facilitating the radical-nucleophilic aromatic substitution. [4][6] * Slowly and carefully add the cold bis-diazonium salt solution from Step 1 to the stirring CuCl solution.

-

Vigorous bubbling (effervescence of N₂ gas) will be observed. This is the irreversible step where the diazonium groups are replaced by chlorine atoms.

-

After the initial reaction subsides, gently warm the mixture to 50-60 °C for about 1 hour to drive the reaction to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The crude 2,7-dichloronaphthalene will often precipitate as a solid.

-

Extract the entire mixture with dichloromethane. The organic product will move into the dichloromethane layer, leaving inorganic salts in the aqueous layer.

-

Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent using a rotary evaporator to yield the crude solid product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/toluene mixture) to obtain the final product as a white or off-white crystalline solid.

-

Applications and Research Context

The utility of 2,7-Dichloronaphthalene stems from its chemical properties and stability.

-

Chemical Intermediate: It serves as a precursor in the synthesis of more complex molecules. The chlorine atoms can be displaced via nucleophilic aromatic substitution (under harsh conditions) or participate in cross-coupling reactions, allowing for the construction of dyes, pharmaceuticals, and specialty polymers.

-

Environmental Science: Due to its persistence, low water solubility, and lipophilicity, 2,7-dichloronaphthalene is resistant to environmental degradation and tends to bioaccumulate. [1]This makes it a useful marker compound in environmental monitoring studies to track the presence and spread of polychlorinated aromatic contaminants.

-

Toxicological Research: As a member of the PCN family, it is a subject of toxicological studies. Chronic exposure has been linked to adverse effects on the nervous and cardiac systems, and it is suspected of being a carcinogen. [1]Research into its metabolism, often involving cytochrome P-450, helps elucidate the mechanisms of toxicity for this class of compounds.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2,7-Dichloronaphthalene must be handled with appropriate precautions due to its hazard profile.

-

GHS Classification: Flammable Solid (Category 2), Suspected of causing cancer (Category 2), Very toxic to aquatic life with long-lasting effects (Category 1).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a well-ventilated fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations. Due to its aquatic toxicity, do not allow it to enter drains or waterways.

References

- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).

-

2,7-Dichloronaphthalene | C10H6Cl2 | CID 16619 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

-

Naphthalene, 2,7-dichloro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 22, 2026, from [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur. (2022). Retrieved January 22, 2026, from [Link]

-

2,7-dimethylnaphthalene - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (2018). Retrieved January 22, 2026, from [Link]

-

2,7-dichloronaphthalene (C10H6Cl2) - PubChemLite. (n.d.). Retrieved January 22, 2026, from [Link]

-

2,7-Dichloronaphthalene | C10H6Cl2 | MD Topology | NMR | X-Ray - The Automated Topology Builder. (n.d.). Retrieved January 22, 2026, from [Link]

-

2,7-DICHLORNAPHTHALIN - SpectraBase. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2,7-Dichloronaphthalene | C10H6Cl2 | CID 16619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene, 2,7-dichloro- [webbook.nist.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. lscollege.ac.in [lscollege.ac.in]

Unlocking the Therapeutic Potential of the 2,7-Dichloronaphthalene Scaffold: A Technical Guide for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the latent therapeutic potential within 2,7-dichloronaphthalene derivatives. While the parent 2,7-dichloronaphthalene molecule is primarily recognized for its toxicological profile, this document will establish a scientific rationale for its derivatization as a core strategy in the discovery of novel therapeutic agents. By examining the extensive biological activities of the broader naphthalene family and dissecting the influence of halogen substitutions, we will delineate a strategic pathway for the synthesis and evaluation of 2,7-dichloronaphthalene analogs with potential applications in oncology, infectious diseases, and inflammatory conditions.

The Naphthalene Scaffold: A Privileged Structure in Medicinal Chemistry

The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a recurring motif in a multitude of biologically active compounds.[1][2] Its rigid, planar structure provides an excellent scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. The versatility of the naphthalene ring system is evidenced by its presence in approved drugs and a vast library of compounds with diverse pharmacological activities.[1][3]

Naphthalene derivatives have demonstrated a wide spectrum of biological effects, including:

-

Anticancer Activity: Many naphthalene-based compounds exhibit potent cytotoxicity against various cancer cell lines through mechanisms such as tubulin polymerization inhibition, topoisomerase inhibition, and disruption of cellular signaling pathways.[4][5]

-

Antimicrobial Properties: The naphthalene moiety is found in several antimicrobial agents.[1][3] Derivatives have shown efficacy against a range of bacterial and fungal pathogens.[1]

-

Anti-inflammatory Effects: A number of naphthalene derivatives have been reported to possess significant anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory disorders.[6][7]

The inherent bioactivity of the naphthalene scaffold provides a strong foundation for the exploration of its substituted analogs, including dichlorinated derivatives, as novel therapeutic candidates.

The Influence of Halogenation on Biological Activity: A Double-Edged Sword

The introduction of halogen atoms into a pharmacophore can profoundly alter its physicochemical properties and biological activity. This is a well-established strategy in medicinal chemistry to modulate parameters such as:

-

Lipophilicity: Halogens, particularly chlorine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity.

However, the position and nature of the halogen substituent are critical. While some halogenation patterns can enhance therapeutic efficacy, others may lead to increased toxicity.[8] Structure-activity relationship (SAR) studies of various halogenated aromatic compounds have demonstrated that subtle changes in substitution can lead to significant differences in biological outcomes.[8][9] For instance, in a series of naphthalene-based PAD inhibitors, hydroxyl substitutions were found to be more potent than halogen substitutions.[10] Conversely, the presence of 2,4-dichloro groups on a benzylidene amino segment of a naphthalene derivative was reported to be crucial for its antimicrobial activity.[1]

This underscores the importance of systematic investigation into the effects of specific halogenation patterns, such as the 2,7-dichloro substitution, on the naphthalene core.

Postulated Biological Activities of 2,7-Dichloronaphthalene Derivatives

Based on the established bioactivities of the naphthalene scaffold and the known influence of halogenation, we can postulate several promising avenues for the development of 2,7-dichloronaphthalene derivatives. The 2,7-substitution pattern offers a unique electronic and steric profile that could be exploited to achieve novel pharmacological activities.

Anticancer Agents

The rigid 2,7-dichloronaphthalene core could serve as a scaffold for the design of novel anticancer agents. By introducing functional groups known to interact with cancer-related targets, it may be possible to develop potent and selective inhibitors.

Hypothetical Workflow for Anticancer Drug Discovery:

Figure 1: A hypothetical workflow for the discovery of anticancer agents based on the 2,7-dichloronaphthalene scaffold.

Potential Molecular Targets and Derivative Classes:

| Target Class | Rationale | Proposed Derivative Class |

| Tubulin | The naphthalene ring is a known pharmacophore in tubulin inhibitors.[4] | Analogs of combretastatin A-4 with a 2,7-dichloronaphthalene B-ring. |

| Kinases | Many kinase inhibitors feature a di-substituted aromatic core. | Amide or amine derivatives to mimic hinge-binding motifs. |

| DNA Intercalators | The planar naphthalene structure is suitable for intercalation. | Naphthalene diimides with 2,7-dichloro substitution.[11] |

Table 1: Potential anticancer targets and corresponding derivative classes for the 2,7-dichloronaphthalene scaffold.

Antimicrobial Agents

The demonstrated antimicrobial activity of various naphthalene derivatives, including some halogenated analogs, suggests that the 2,7-dichloronaphthalene scaffold could be a promising starting point for the development of new anti-infective agents.[1]

Proposed Research Strategy:

-

Synthesis of a focused library: Synthesize a series of 2,7-dichloronaphthalene derivatives bearing functional groups known to be associated with antimicrobial activity (e.g., phenols, quinolones, sulfonamides).

-

Broad-spectrum screening: Screen the library against a panel of clinically relevant bacteria and fungi.

-

Mechanism of action studies: For active compounds, investigate the mechanism of action (e.g., inhibition of cell wall synthesis, protein synthesis, or DNA replication).

Anti-inflammatory Agents

Given that several naphthalene derivatives have shown potent anti-inflammatory effects,[6][7] it is plausible that appropriately functionalized 2,7-dichloronaphthalene analogs could also modulate inflammatory pathways.

Signaling Pathway Targeted Approach:

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 9. Structure activity relationships of selected naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Solubility and Stability of 2,7-Dichloronaphthalene in Common Solvents

Audience: Researchers, scientists, and drug development professionals.

Foreword

As a Senior Application Scientist, I've observed that overlooking the fundamental physicochemical properties of a compound is a frequent precursor to downstream challenges in research and development. This guide is crafted to provide a robust understanding of the solubility and stability of 2,7-Dichloronaphthalene, moving beyond a simple recitation of data. We will delve into the causality behind its behavior in various solvents and under stress, providing not just information, but actionable insights. The protocols detailed herein are designed with self-validation in mind, ensuring the generation of reliable and reproducible data. This document is intended to be a practical resource for informed decision-making in solvent selection, formulation, and stability-indicating method development.

Introduction to 2,7-Dichloronaphthalene

2,7-Dichloronaphthalene is a chlorinated aromatic hydrocarbon with the chemical formula C₁₀H₆Cl₂[1][2]. Its molecular structure, consisting of a naphthalene core with chlorine atoms symmetrically positioned on the two rings, confers specific physicochemical characteristics that are critical to its application in organic synthesis and materials science[3]. The non-polar naphthalene backbone combined with the polar C-Cl bonds results in a molecule with low aqueous solubility and a preference for organic solvents[3]. A thorough grasp of its solubility and stability is paramount for predicting its behavior in chemical processes, its environmental fate, and for the development of analytical methods[3][4].

Solubility Profile of 2,7-Dichloronaphthalene

The principle of "like dissolves like" is the cornerstone for understanding the solubility of 2,7-Dichloronaphthalene[4][5]. As a predominantly non-polar molecule, its solubility is dictated by the intermolecular forces it can establish with a given solvent.

Theoretical Framework

-

Van der Waals Forces: These are the dominant interactions between 2,7-Dichloronaphthalene and non-polar solvents. The large, electron-rich naphthalene ring system allows for significant London dispersion forces.

-

Dipole-Dipole Interactions: The two C-Cl bonds introduce dipoles. In polar aprotic solvents, these can interact with the solvent's dipoles, contributing to solubility.

-

Hydrogen Bonding: 2,7-Dichloronaphthalene is not a hydrogen bond donor and is a very weak acceptor. Consequently, its solubility in protic solvents like water and alcohols is very limited.